5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazine and indole rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as urease, DNA, and proteins involved in cell signaling.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of protein-protein interactions
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
Uniqueness
5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C17H13ClN4S |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C17H13ClN4S/c1-10-2-7-14-13(8-10)15-16(19-17(23)21-20-15)22(14)9-11-3-5-12(18)6-4-11/h2-8H,9H2,1H3,(H,19,21,23) |
InChI Key |
GVKRFYSPZSWZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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